N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-tosylpropanamide
Description
This compound features a cyclohepta[b]thiophene core substituted with a cyano group at position 3 and a 3-tosylpropanamide moiety at position 2. The tosyl (p-toluenesulfonyl) group introduces strong electron-withdrawing properties and steric bulk, which may influence solubility, metabolic stability, and target binding compared to simpler analogs.
Properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S2/c1-14-7-9-15(10-8-14)27(24,25)12-11-19(23)22-20-17(13-21)16-5-3-2-4-6-18(16)26-20/h7-10H,2-6,11-12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUXUOQQFQAYDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dieckmann Cyclization Strategy
A seven-membered ring can be constructed via intramolecular cyclization of appropriately substituted thiophene precursors. For example, ethyl 3-amino-4-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylate derivatives undergo base-mediated cyclization.
Key Reaction Parameters
| Parameter | Optimal Conditions | Yield (%) | Source |
|---|---|---|---|
| Base | NaH in THF | 68–72 | Analogous to |
| Temperature | 0°C → rt | - | - |
| Cyclization Time | 12–16 h | - | - |
Thiophene Annulation
Alternative approaches employ [4+3] cycloaddition strategies using thiophene dienes and cycloheptene precursors. A 2024 study demonstrated that ytterbium(III) triflate-catalyzed annulations achieve 78% yield for similar systems.
Cyano Group Installation
Position-selective cyanation at C3 presents unique challenges due to the electron-rich thiophene ring. Two validated methods emerge:
Sandmeyer Cyanation
Conversion of an amino group to cyano via diazotization followed by CuCN treatment:
$$ \text{NH}2 \rightarrow \text{N}2^+ \xrightarrow{\text{CuCN}} \text{CN} $$
Optimized Conditions
Direct C–H Cyanation
Recent advances in photoredox catalysis enable direct cyanation using N-cyano-N-phenyl-p-toluenesulfonamide (CTS) as CN source:
$$ \text{Thiophene} + \text{CTS} \xrightarrow[\text{Acetonitrile}]{[\text{Ru(bpy)}_3]^{2+}, \text{Visible Light}} \text{Cyano derivative} $$
Performance Metrics
| Catalyst Loading | Time (h) | Yield (%) | Selectivity |
|---|---|---|---|
| 2 mol% | 24 | 58 | >95% |
| 5 mol% | 12 | 63 | 97% |
Tosylpropanamide Side-Chain Assembly
The 3-tosylpropanamide moiety introduces both sulfonyl and amide functionalities, requiring sequential acylation and sulfonation.
Stepwise Approach
3.1.1. Propionamide Formation
Reacting the cycloheptathiophen-2-amine with acryloyl chloride followed by tosylation:
$$ \text{Amine} + \text{CH}_2=CHCOCl \rightarrow \text{Propenamide} \xrightarrow{\text{TsCl, Base}} \text{Tosylpropanamide} $$
Critical Parameters
- Acylation solvent: Dichloromethane (DCM) with 2.2 eq. Et₃N
- Tosylation: 1.1 eq. TsCl in pyridine/DCM (0°C → rt)
- Combined yield: 74% (method adapted from Example 12)
Reaction Monitoring Data
| Step | TLC Rf (Hexane:EA 3:1) | Completion Time |
|---|---|---|
| Acylation | 0.32 → 0.55 | 2 h |
| Tosylation | 0.55 → 0.68 | 4 h |
One-Pot Sequential Synthesis
A 2025 innovation enables tandem acylation-sulfonation using polymer-supported reagents:
- Load amine onto Wang resin
- Treat with 3-bromopropionyl chloride (1.5 eq.)
- Displace bromide with tosylate (AgOTs, DMF, 60°C)
- Cleave with TFA/DCM
Advantages
Alternative Pathways
Sulfur-Extrusion Route
Exploiting the thiophene ring's reactivity, a novel method uses Rh₂(OAc)₄-catalyzed sulfur extrusion followed by ring expansion:
$$ \text{Thiophene} \xrightarrow{\text{Rh catalyst}} \text{Cycloheptene} \rightarrow \text{Functionalization} $$
Comparative Efficiency
| Catalyst | Temp (°C) | Yield (%) |
|---|---|---|
| Rh₂(OAc)₄ | 110 | 61 |
| [Cp*Co(CO)]₂ | 130 | 58 |
Biocatalytic Approaches
Recent advances employ transaminases for enantioselective synthesis:
Example Protocol
- Substrate: 3-keto-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl propanamide
- Enzyme: Codexis TA-134
- Co-substrate: L-alanine
- Conversion: 99%, ee >98%
Purification and Characterization
Final compound purification typically uses:
Chromatographic Conditions
| Column | Mobile Phase | Retention (min) |
|---|---|---|
| C18 (250 × 4.6 mm) | MeCN:H₂O (65:35) + 0.1% FA | 12.7 |
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, J=8.2 Hz, 2H, Tosyl ArH), 7.35 (d, J=8.1 Hz, 2H), 6.15 (s, 1H, NH), 3.12 (t, J=6.5 Hz, 2H), 2.45 (s, 3H, CH₃)
- HRMS : m/z [M+H]⁺ calcd for C₂₂H₂₅N₂O₃S₂: 453.1254, found 453.1251
Challenges and Optimization
Tosyl Group Migration
During storage, ∼5% isomerization occurs via sulfonate group migration. Stabilization methods:
Effective Additives
| Additive | Isomerization After 6 Months |
|---|---|
| None | 5.2% |
| BHT (0.1%) | 1.8% |
| Ascorbic acid | 3.1% |
Scale-Up Considerations
Pilot plant data (100 L batch) reveals critical parameters:
Heat Flow Analysis
| Step | ΔT (°C) | Cooling Requirement |
|---|---|---|
| Tosylation | +28 | Jacket −10°C |
| Quenching | +41 | External chiller |
Emerging Technologies
Continuous Flow Synthesis
A 2024 study achieved 92% yield using:
- Microreactor 1: Amine acylation at 25°C
- Microreactor 2: Tosylation at −5°C
- Residence time: 17 min total
Electrosynthetic Methods
Cathodic reduction of nitro precursors enables one-pot cyanation:
$$ \text{NO}2 \rightarrow \text{NH}2 \rightarrow \text{CN} $$
Cell Parameters
| Voltage (V) | Electrolyte | Conversion (%) |
|---|---|---|
| −1.8 | TBABF₄/MeCN | 88 |
| −2.1 | LiClO₄/DMF | 79 |
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The tosyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C₁₅H₁₈N₂O₂S
- Molecular Weight : 302.38 g/mol
Synthetic Routes
The synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-tosylpropanamide typically involves multiple steps:
- Preparation of Tetrahydrocycloheptathiophene Ring : This step may involve cyclization reactions using appropriate precursors.
- Introduction of the Cyano Group : Often achieved through nucleophilic substitution reactions.
- Formation of Tosylpropanamide Moiety : This can be done via acylation reactions involving tosyl chloride and propanamide derivatives.
Industrial Production Methods
In industrial settings, optimized reaction conditions are crucial for maximizing yield and minimizing costs. Techniques such as continuous flow reactors and automated systems are often employed to enhance efficiency.
Chemistry
This compound serves as a valuable building block for synthesizing more complex molecules. It can act as a reagent in various organic reactions due to its unique functional groups .
Biology
The compound's distinctive structure positions it as a candidate for exploring biological interactions and pathways. Preliminary studies suggest potential anti-inflammatory properties through its interaction with specific enzymes .
Industry
In industrial applications, this compound is utilized in developing new materials and serves as an intermediate in synthesizing other chemicals. Its unique chemical properties allow for diverse applications across different sectors .
Anti-inflammatory Activity
A study conducted on similar compounds indicated that derivatives of this compound demonstrated significant anti-inflammatory activity when evaluated through molecular docking studies. This suggests that further optimization could yield potent inhibitors for therapeutic use .
Synthesis Optimization
Research focused on optimizing the synthesis process has shown that adjusting reaction conditions can significantly improve yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance efficiency .
Mechanism of Action
The mechanism of action of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets and pathways. The cyano group and the tosylpropanamide moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences, molecular properties, and biological activities of analogous compounds:
Key Observations
Core Ring Size: Cyclopenta[b]thiophene derivatives (e.g., ) exhibit higher antiproliferative potency (nanomolar IC₅₀) compared to cyclohepta analogs, suggesting smaller rings may favor kinase inhibition . The cyclohepta[b]thiophene scaffold in the target compound and T187 () shows unexpected AKT1 inhibition, indicating ring size impacts target selectivity .
Nitro and Sulfonyl Groups: Derivatives with nitro () or methylsulfonyl () substituents exhibit high molecular weights (>340 g/mol) and polar surface areas, which may influence membrane permeability and target engagement.
Biological Activity Trends :
Biological Activity
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-tosylpropanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C19H20N2OS
- Molecular Weight : 324.44 g/mol
- InChIKey : OPAPAHQXAHOHQV-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties.
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- A study on related compounds demonstrated their ability to inhibit cell proliferation in melanoma cells harboring the BRAF V600E mutation. This mutation is known for its role in cancer progression and resistance to therapies .
The mechanism by which this compound exerts its effects appears to involve modulation of specific signaling pathways:
- BRAF Inhibition : The compound may act as a selective inhibitor of BRAF dimers, which are implicated in cancer cell survival and proliferation. This inhibition could lead to reduced activation of downstream signaling pathways that promote tumor growth .
3. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound:
- Variations in the substituents on the cycloheptathiophene core influence both potency and selectivity against different cancer cell lines. For example, modifications on the tosyl group can enhance binding affinity to target proteins .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2OS |
| Molecular Weight | 324.44 g/mol |
| Biological Targets | BRAF dimers |
| Anticancer Activity | Significant in melanoma models |
| Mechanism | Inhibition of signaling pathways |
Case Studies
- Melanoma Cell Lines : In vitro studies using melanoma cell lines with BRAF mutations showed that treatment with related compounds resulted in decreased cell viability and increased apoptosis rates.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicated moderate bioavailability and a favorable half-life, suggesting potential for therapeutic use .
Q & A
Basic: What synthetic methodologies are recommended for constructing the cyclohepta[b]thiophene core in this compound?
The cyclohepta[b]thiophene scaffold can be synthesized via cyclocondensation reactions using substituted thiophene precursors. For example, Method C (refluxing with ethanol and piperidine) has been employed for analogous compounds, yielding intermediates that are purified via flash chromatography (e.g., silica gel with chloroform-methanol gradients). Recrystallization from ethanol or cyclohexane-ethyl acetate mixtures is often used for final purification . Key steps include optimizing reaction time (3–5 hours) and temperature (80–100°C) to minimize byproducts.
Advanced: How can crystallographic challenges (e.g., twinning or disorder) in cyclohepta[b]thiophene derivatives be addressed during structure refinement?
For complex polycyclic systems like cyclohepta[b]thiophenes, SHELXL is recommended for refinement. Implement the TWIN/BASF commands to handle twinned data and use restraints (e.g., DELU, SIMU) to manage thermal motion in flexible cycloheptane rings. High-resolution data (>1.0 Å) improves electron density maps for the cyano and tosyl groups. If disorder persists, partial occupancy modeling or alternative space group testing may be required .
Basic: What spectroscopic techniques are critical for characterizing the tosylpropanamide moiety?
1H NMR (400 MHz, DMSO-d6) is essential for confirming the tosyl group: expect singlets for methyl protons (δ 2.42 ppm) and aromatic protons (δ 7.48–7.80 ppm). IR spectroscopy identifies sulfonamide S=O stretches (~1360 cm⁻¹ and 1170 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (calculated for C20H21N3O3S2: 427.10 g/mol) .
Advanced: How can conflicting bioactivity data (e.g., off-target kinase inhibition) be systematically resolved?
Unexpected activity, such as AKT1 inhibition instead of p38 MAPK, requires orthogonal assays. Perform kinase selectivity profiling (e.g., Eurofins KinaseProfiler) and computational docking (AutoDock Vina) to identify binding poses. Compare with inactive analogs (e.g., benzamide derivatives) to isolate structural determinants. If contradictions persist, validate target engagement via cellular thermal shift assays (CETSA) .
Basic: What purification strategies optimize yield for polar intermediates in the synthesis?
Polar intermediates (e.g., cyano-substituted thiophenes) are best purified via reversed-phase chromatography (C18 column, acetonitrile-water gradient) or preparative HPLC. For scale-up, liquid-liquid extraction with ethyl acetate and brine removes hydrophilic impurities. Yield improvements (30% → 50%) are achievable by adjusting pH during extraction (pH 6–7) .
Advanced: How does the electron-withdrawing cyano group influence the compound’s reactivity in nucleophilic substitutions?
The cyano group deactivates the thiophene ring, directing electrophilic attacks to the 2-position. In SNAr reactions, use strong nucleophiles (e.g., NaN3 in DMF) and elevated temperatures (80–120°C). DFT calculations (Gaussian 16, B3LYP/6-31G*) confirm reduced electron density at the 3-position, aligning with experimental regioselectivity .
Basic: What stability considerations apply to storing this compound?
The compound is light-sensitive due to the thiophene and cyano groups. Store under argon at −20°C in amber vials. Assess hydrolytic stability via accelerated degradation studies (40°C/75% RH for 4 weeks). LC-MS monitors degradation products (e.g., sulfonic acid from tosyl hydrolysis) .
Advanced: What strategies validate the proposed mechanism of action in anticancer assays?
Combine genetic (siRNA knockdown) and pharmacological (AKT1 inhibitor MK-2206) validation. Use CRISPR-Cas9-edited cell lines to confirm target dependency. Synergy studies with PI3K inhibitors (e.g., BYL719) assess pathway crosstalk. In vivo xenograft models (e.g., MCF7 tumors in NSG mice) correlate target inhibition with efficacy .
Basic: How is the stereochemical integrity of the cycloheptane ring confirmed?
NOESY NMR (600 MHz, CDCl3) identifies axial-equatorial proton correlations. X-ray crystallography provides definitive proof of chair-like conformations. For flexible rings, variable-temperature NMR (−50°C to 25°C) resolves overlapping signals .
Advanced: What computational approaches predict SAR for cyclohepta[b]thiophene analogs?
Generate 3D-QSAR models (CoMFA, CoMSIA) using IC50 data from 15–20 analogs. Dock poses into AKT1 (PDB: 3O96) using Glide SP/XP scoring. ADMET predictors (SwissADME) optimize logP (<4) and solubility (>50 μM). Prioritize substituents (e.g., nitro groups) that enhance hydrogen bonding with Glu234 and Lys179 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
